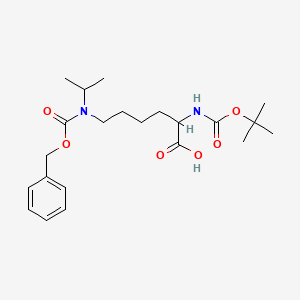

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt

Description

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt (CAS: 125323-99-1) is a protected lysine derivative with a molecular formula of C22H34N2O6·C12H23N and a molecular weight of 603.8 g/mol . The compound features:

- Boc (tert-butyloxycarbonyl) protection on the α-amino group.

- Isopropyl and Z (benzyloxycarbonyl) groups on the ε-amino group.

- A dicyclohexylammonium counterion to stabilize the carboxylate moiety.

It is classified as a bioactive small molecule for professional research and industrial manufacturing, emphasizing its role in peptide synthesis and chemical modification studies.

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[phenylmethoxycarbonyl(propan-2-yl)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N2O6/c1-16(2)24(21(28)29-15-17-11-7-6-8-12-17)14-10-9-13-18(19(25)26)23-20(27)30-22(3,4)5/h6-8,11-12,16,18H,9-10,13-15H2,1-5H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMKUYJJYHUAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Stepwise Preparation Strategy

The preparation typically follows a multi-step synthetic route involving:

Step 1: Formation of Schiff Base Intermediate

- Starting from L-lysine or a lysine derivative, a Schiff base is formed by reacting the epsilon amino group with an aromatic aldehyde such as 7-anisaldehyde under controlled low temperature (0 to 5 °C) to minimize side reactions and impurities.

- This intermediate protects the epsilon amino group temporarily and directs selective functionalization.

Step 2: Selective Protection of the Alpha Amino Group

- The alpha amino group is protected using di-tert-butyl dicarbonate (Boc-anhydride) in a basic aqueous-organic solvent mixture (e.g., THF/water).

- The pH is carefully maintained around 9-10 using NaOH to ensure selective Boc protection without affecting the Schiff base.

- Reaction is performed below 5 °C with vigorous stirring to control reaction kinetics and selectivity.

Step 3: Hydrolysis of the Schiff Base

- Acidic hydrolysis (pH ~2) using concentrated hydrochloric acid converts the Schiff base back to the free epsilon amino group, now protected with the Z (benzyloxycarbonyl) group introduced in subsequent steps.

- Ethanol is distilled off to concentrate the reaction mixture, followed by extraction with ethyl acetate to isolate the protected lysine derivative.

Step 5: Formation of the Dicyclohexylammonium Salt

- The purified N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine is reacted with dicyclohexylamine under inert atmosphere.

- The mixture is cooled, stirred, and filtered to yield the dicyclohexylammonium salt, which improves compound stability and crystallinity.

- This salt formation is well-documented and enhances handling in peptide synthesis.

Reaction Conditions Summary Table

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | pH Range | Notes |

|---|---|---|---|---|---|

| 1 | Schiff base formation | L-lysine + 7-anisaldehyde | 0 to 5 | Neutral | Low temp to minimize impurities |

| 2 | Boc protection of alpha amino | Di-tert-butyl dicarbonate, NaOH | 0 to 5 | 9-10 | Vigorous stirring, portion-wise addition |

| 3 | Acidic hydrolysis of Schiff base | Concentrated HCl, ethanol distillation | Room temp | ~2 | Followed by extraction with ethyl acetate |

| 4 | Epsilon amino alkylation | Isopropylating agent (e.g., isopropyl halide) | Controlled | Neutral | Selectivity critical to avoid side reactions |

| 5 | Salt formation | Dicyclohexylamine, inert atmosphere | 0 to 5 | Neutral | Cooling and filtration to isolate salt |

Purification and Characterization

- After each step, purification is typically performed by extraction, crystallization, or filtration.

- The final product is characterized by HPLC (purity ~91% or higher), optical rotation, and NMR spectroscopy to confirm structure and stereochemistry.

- The dicyclohexylammonium salt form improves crystallinity and facilitates handling in subsequent peptide coupling reactions.

Research Findings and Comparative Analysis

Advantages of This Preparation Method

- High Selectivity: Use of Schiff base intermediates and controlled pH allows selective protection of alpha and epsilon amino groups.

- Scalability: The process is robust and suitable for large-scale synthesis due to mild reaction conditions and reproducible yields.

- Purity: Low temperature and controlled reagent equivalents minimize side products.

- Salt Formation: Dicyclohexylammonium salt enhances solubility and stability, facilitating peptide synthesis workflows.

Comparison with Similar Lysine Derivatives

| Compound | Protection Groups | Salt Form | Applications | Stability & Reactivity |

|---|---|---|---|---|

| N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt | Boc (alpha), Z + isopropyl (epsilon) | Dicyclohexylammonium salt | Peptide synthesis, bioconjugation | Enhanced due to dual protection and salt form |

| N-alpha-Boc-Lysine dicyclohexylammonium salt | Boc only (alpha) | Dicyclohexylammonium salt | Peptide synthesis | Less hydrophobic, simpler protection |

| N-alpha-Boc-Nepsilon-di-Boc-L-lysine salt | Boc (alpha and epsilon) | Dicyclohexylamine salt | Peptide synthesis, stability studies | More steric bulk, higher stability |

| N-alpha-Tosyl-Lysine dicyclohexylammonium salt | Tosyl (epsilon) | Dicyclohexylammonium salt | Alternative protection strategy | Different reactivity profile |

The presence of an isopropyl group in the epsilon position in the target compound confers unique hydrophobic properties and steric effects that can influence peptide folding and interaction, which is advantageous in specialized peptide synthesis and proteomics research.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The protective groups can be selectively removed under specific conditions. For example, the BOC group can be removed using trifluoroacetic acid, while the benzyl group can be removed using hydrogenation.

Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for BOC deprotection.

Hydrogenation: Used for benzyl group removal.

DCC or DIC: Used for peptide coupling reactions.

Major Products Formed:

Deprotected Lysine Derivatives: Formed after removal of protective groups.

Peptide Chains: Formed after coupling reactions with other amino acids.

Scientific Research Applications

N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt is a lysine derivative primarily used in peptide synthesis and proteomics research . It facilitates the formation of peptide bonds while protecting amino and carboxyl functionalities from undesired reactions.

Scientific Research Applications

Peptide Synthesis

this compound serves as a crucial intermediate in peptide synthesis. The presence of a tert-butyloxycarbonyl (Boc) protecting group at the alpha position and an isopropyl group at the epsilon position allows for controlled peptide bond formation. The multi-step synthesis requires careful control of reaction conditions to ensure selectivity and yield.

Interaction Studies

Studies on similar compounds suggest that this compound may interact with various biological macromolecules. Interaction studies typically focus on:

- Receptor Binding Assays

- Enzyme Inhibition Studies

- Protein-Protein Interactions

Structural Similarity

Several compounds share structural similarities with this compound.

| Compound Name | Key Features |

|---|---|

| N-alpha-Boc-Lysine Dicyclohexylammonium Salt | Lacks isopropyl substitution but shares Boc protection. |

| N-alpha-Boc-Nepsilon-Di-Boc-L-lysine Dicyclohexylamine Salt | Contains two Boc groups, enhancing stability during synthesis. |

| N-alpha-Tosyl-Lysine Dicyclohexylammonium Salt | Utilizes tosyl protection, differing in reactivity. |

Mechanism of Action

Mechanism: The compound acts as a protected lysine derivative, allowing for selective deprotection and coupling reactions during peptide synthesis. The protective groups prevent unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide product.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets but is used as a tool in the synthesis of peptides that may have various biological targets and pathways.

Comparison with Similar Compounds

Nalpha,Nepsilon-Di-Boc-L-lysine Dicyclohexylammonium Salt (CAS: Not provided, Thermo Scientific)

Hyperforin Dicyclohexylammonium Salt (CAS: 238074-03-8)

- Structure: A natural product (prenylated phloroglucinol) stabilized by dicyclohexylammonium.

- Molecular Formula : C35H52O4·C12H23N .

- Key Differences: Entirely distinct backbone (non-amino acid). The counterion serves to stabilize hyperforin’s acidic hydroxyl groups rather than a carboxylate.

- Applications : Studied in natural product chemistry and antidepressant research .

N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine Dicyclohexylammonium Salt

- Structure : Cysteine derivative with acetyl and hydroxypropyl-methyl modifications.

- Key Differences :

- Based on cysteine instead of lysine.

- Functional groups mimic metabolic detoxification products.

- Applications : Used in metabolite analysis and biotransformation studies .

Research Findings and Stability Considerations

- Degradation Resistance : Protective groups like Boc and Z mitigate oxidative or enzymatic degradation, a concern highlighted in studies of glycated lysine derivatives (e.g., carboxymethyllysine formation under oxidative conditions) .

- Purity Standards : Commercial variants (e.g., Thermo Scientific’s 98% purity) emphasize the need for rigorous quality control, including Certificates of Analysis (COA) for research reproducibility .

Tabulated Comparison of Key Parameters

| Compound Name | Molecular Weight (g/mol) | Protective Groups | Primary Application |

|---|---|---|---|

| N-alpha-Boc-Nepsilon-isopropyl-Nepsilon-Z-L-lysine dicyclohexylammonium salt | 603.8 | Boc, Isopropyl, Z | Peptide synthesis |

| Nalpha,Nepsilon-Di-Boc-L-lysine dicyclohexylammonium salt | 527.74 | Boc (α, ε) | Peptide synthesis |

| Hyperforin dicyclohexylammonium salt | 718.10 | None (natural product stabilization) | Natural product research |

| N-Acetyl-S-(3-hydroxypropyl-1-methyl)-L-cysteine dicyclohexylammonium salt | Not provided | Acetyl, hydroxypropyl-methyl | Detoxification/metabolite studies |

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:

Synthesis typically involves stepwise protection of lysine residues using Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups, followed by salt formation with dicyclohexylamine. Key steps include:

- Protection: Sequential Boc and Z group introduction under anhydrous conditions to prevent premature deprotection .

- Precipitation: Addition of excess dicyclohexylamine to the reaction mixture to precipitate the dicyclohexylammonium salt, as demonstrated in analogous phosphonic acid salt syntheses (70% yield achieved via controlled amine addition and solvent evaporation) .

- Optimization: Monitor reaction progress via NMR spectroscopy (e.g., P NMR for phosphorus-containing analogs) and adjust reaction time (e.g., 3–4 days at 80°C for complete hydrolysis in related systems) .

Basic: How should researchers purify and characterize this compound to ensure analytical-grade quality?

Answer:

- Purification: Use solid-phase extraction (SPE) with Oasis MAX 96-well plates for high-throughput purification, followed by HPLC on a Synergi C12 column (50 × 3.0 mm, 2.5 µm) to resolve impurities .

- Characterization: Confirm structure via H/C NMR, mass spectrometry (MS), and optical rotation measurements (e.g., [α] values for chiral verification) .

Advanced: What strategies address contradictory data regarding the compound’s stability under different storage conditions?

Answer:

- Stability Studies: Conduct accelerated degradation tests under varying pH, temperature, and humidity. For example, store aliquots at -20°C (desiccated) vs. room temperature and compare degradation via HPLC-MS over time.

- Mitigation: Use inert atmospheres (argon/nitrogen) for long-term storage, as dicyclohexylammonium salts are prone to moisture absorption and oxidation .

Advanced: How does the dicyclohexylammonium counterion influence solubility and reactivity compared to other ammonium salts?

Answer:

- Solubility: The hydrophobic dicyclohexylammonium ion enhances solubility in organic solvents (e.g., DCM, THF), facilitating use in non-aqueous peptide coupling reactions .

- Reactivity: Reduces ionic aggregation in solution, improving reaction kinetics in solid-phase synthesis compared to smaller ammonium ions (e.g., TEA salts) .

Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?

Answer:

- NMR: Identify Boc (δ ~1.4 ppm) and Z-group (δ ~7.3 ppm) protons.

- MS: Confirm molecular weight (e.g., ESI-MS for [M+H] or [M-DCHA] ions).

- Chiral HPLC: Resolve enantiomers using columns like Chirobiotic T (teicoplanin-based) to verify >99% enantiomeric excess .

Advanced: In peptide synthesis, how does the Boc/Z dual protection strategy affect deprotection steps compared to single protection?

Answer:

- Sequential Deprotection: Boc groups are removed with TFA (trifluoroacetic acid), while Z groups require catalytic hydrogenolysis. This orthogonal strategy prevents side reactions but necessitates strict reaction order control .

- Challenges: Hydrogenolysis of Z groups may incompletely remove protecting groups if residual Boc remains, requiring iterative purification .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Answer:

- Side Reactions: Incomplete protection, racemization, or amine salt dissociation.

- Mitigation: Use fresh Boc anhydride/Z-Cl reagents, maintain low temperatures (0–4°C) during coupling, and employ excess dicyclohexylamine to stabilize the salt form .

Advanced: How can researchers validate enantiomeric purity, and what challenges arise in stereochemical analysis?

Answer:

- Validation: Combine chiral HPLC (e.g., Phenomenex Lux Amylose-2 column) with optical rotation data ([α]) to cross-verify enantiopurity .

- Challenges: Overlapping peaks in NMR for diastereomers; use F NMR if fluorine-containing analogs are synthesized .

Basic: What storage conditions are recommended to maintain stability?

Answer:

- Short-Term: Store at -20°C in desiccated, amber vials to prevent light/ moisture exposure.

- Long-Term: Lyophilize and store under argon at -80°C, as demonstrated for similar dicyclohexylammonium salts .

Advanced: How do the steric effects of isopropyl and Z groups impact solid-phase peptide synthesis (SPPS)?

Answer:

- Steric Hindrance: The bulky isopropyl and Z groups reduce coupling efficiency by ~15–20% compared to smaller protecting groups (e.g., Fmoc). Mitigate by using double coupling protocols or elevated temperatures (40–50°C) .

- Aggregation Prevention: Pre-activate the amino acid with HOBt/DIC to minimize steric-driven aggregation during resin loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.